5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI)
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Overview
Description
5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinecarboxylicacid,4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,1-methylethylester(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for CHEMBL1490082 have not been widely documented. researchers typically employ organic synthesis techniques to create this compound. Specific reaction conditions, intermediates, and reagents remain undisclosed.
Industrial Production Methods: As of now, there is no information regarding large-scale industrial production methods for CHEMBL1490082. Its use in industry may be limited due to its bioactivity and potential therapeutic applications.
Chemical Reactions Analysis
CHEMBL1490082 likely undergoes various chemical reactions. These may include:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones or aldehydes).
Reduction: Reduction of functional groups (e.g., nitro groups to amines).
Substitution: Replacement of specific atoms or groups (e.g., halogenation or alkylation).
Common reagents and conditions for these reactions are not explicitly known. The major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Chemistry: Researchers may explore CHEMBL1490082’s chemical properties, such as its stability, solubility, and reactivity. It could serve as a starting point for designing novel derivatives.
Biology and Medicine:Target Identification: Investigating its interactions with biological targets (e.g., proteins, enzymes, receptors).
Drug Discovery: Assessing its potential as a lead compound for drug development.
Pharmacology: Studying its effects on cellular processes and pathways.
Mechanism of Action
The exact mechanism by which CHEMBL1490082 exerts its effects remains elusive. researchers would investigate its molecular targets and associated signaling pathways. Further studies are needed to unravel its mode of action.
Comparison with Similar Compounds
CHEMBL1490082’s uniqueness lies in its bioactivity profile. Unfortunately, I don’t have information on specific similar compounds. Researchers would compare it to other molecules with similar structures or targets to understand its distinct features.
Properties
IUPAC Name |
propan-2-yl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-7(2)19-12(16)10-8(3)14-13(17)15-11(10)9-5-4-6-18-9/h4-7,11H,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVBLUKTOOTWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CO2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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